molecular formula C11H14N4OS B7538304 4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

Cat. No. B7538304
M. Wt: 250.32 g/mol
InChI Key: SVQXXIGCCMOJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is not fully understood. However, studies have suggested that it may work by inhibiting the growth of certain microorganisms and cancer cells. It may also interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has various biochemical and physiological effects. It has been found to inhibit the growth of certain fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in lab experiments include its diverse biological activities, which make it a promising candidate for various applications. Its synthesis is also relatively simple and cost-effective. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine. These include:
1. Further investigation of its mechanism of action and potential targets in the human body.
2. Exploration of its potential use in agriculture as a pesticide or herbicide.
3. Investigation of its potential use in material science as a precursor for the synthesis of novel materials.
4. Development of new derivatives of 4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine with enhanced biological activities.
5. Investigation of its potential use in combination therapy for the treatment of various diseases.
In conclusion, 4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is a promising compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action, potential side effects, and potential applications.

Synthesis Methods

The synthesis of 4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine involves the reaction of 4-chloro-3-nitropyridine with 2-methoxyethylamine and sodium methoxide in the presence of sulfur to yield the intermediate compound. The intermediate is then reacted with thioacetamide in the presence of sodium hydroxide to give the final product.

Scientific Research Applications

The scientific research application of 4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is vast and diverse. This compound has been studied for its potential use as an antifungal, antibacterial, and anticancer agent. It has also been investigated for its ability to inhibit certain enzymes and receptors in the human body.

properties

IUPAC Name

4-[4-(2-methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-16-8-7-15-10(13-14-11(15)17-2)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQXXIGCCMOJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SC)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

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